Bibo 3304 trifluoroacetate
Overview
Description
BIBO3304 trifluoroacetate is a potent, orally active, and selective neuropeptide Y receptor Y1 antagonist. It exhibits high affinity for both human and rat neuropeptide Y receptor Y1, with half-maximal inhibitory concentration values of 0.38 nanomolar and 0.72 nanomolar, respectively . This compound is primarily used in scientific research to study the neuropeptide Y receptor system and its physiological roles.
Mechanism of Action
Target of Action
Bibo 3304 trifluoroacetate is a high affinity antagonist for the Neuropeptide Y1 (NPY Y1) receptor . The NPY Y1 receptor is a protein in humans that is encoded by the NPY1R gene. It is one of several receptor types for neuropeptide Y, a neuropeptide that is involved in various physiological and homeostatic processes.
Mode of Action
This compound functions by binding to the NPY Y1 receptor with high affinity . It displays over 2600-fold selectivity over Y2, Y4, and Y5 receptors . This selective binding inhibits the action of Neuropeptide Y at the Y1 receptor.
Pharmacokinetics
It is soluble to 100 mm in dmso and to 20 mm in ethanol , which suggests that it could be administered via these solvents. The compound should be stored at +4°C for optimal stability .
Result of Action
The antagonism of the NPY Y1 receptor by this compound results in the inhibition of Neuropeptide Y-induced and fasting-induced feeding in vivo following central administration . It also antagonizes the anxiolytic-like effects of Neuropeptide Y .
Action Environment
As mentioned earlier, the compound should be stored at +4°C for optimal stability .
Biochemical Analysis
Biochemical Properties
Bibo 3304 Trifluoroacetate plays a significant role in biochemical reactions as it interacts with the Neuropeptide Y Y1 receptor (NPY1R) . The nature of these interactions is antagonistic, meaning that this compound binds to the NPY1R and inhibits its function .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily mediated through its interaction with the NPY1R . By inhibiting the function of NPY1R, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the NPY1R and inhibiting its function . This binding interaction leads to changes in gene expression and can result in the inhibition or activation of enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIBO3304 trifluoroacetate involves multiple steps, including the formation of the core structure and subsequent functional group modifications. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it generally involves the use of standard organic synthesis techniques such as condensation reactions, protection and deprotection steps, and purification processes .
Industrial Production Methods
Industrial production methods for BIBO3304 trifluoroacetate are not widely documented. The compound is typically produced in specialized laboratories and research facilities using advanced organic synthesis techniques. The production process involves stringent quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
BIBO3304 trifluoroacetate primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Typical conditions involve moderate temperatures and the use of solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .
Scientific Research Applications
BIBO3304 trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the neuropeptide Y receptor system and its interactions with other molecules.
Biology: Employed in research on the physiological roles of neuropeptide Y receptors, including their involvement in feeding behavior, anxiety, and stress responses.
Medicine: Investigated for its potential therapeutic applications in conditions such as obesity, anxiety disorders, and metabolic diseases.
Industry: Utilized in the development of new drugs targeting the neuropeptide Y receptor system
Comparison with Similar Compounds
Similar Compounds
BIBO3457: A distomer of BIBO3304 trifluoroacetate, used as a negative control in research studies.
MK299: Another neuropeptide Y receptor Y1 antagonist with similar binding affinity and selectivity.
GW438014A: A selective antagonist of the neuropeptide Y receptor Y5, used for comparison in studies involving neuropeptide Y receptor subtypes
Uniqueness
BIBO3304 trifluoroacetate is unique due to its high selectivity and potency for the neuropeptide Y receptor Y1. It exhibits subnanomolar affinity for the receptor, making it a valuable tool for studying the neuropeptide Y receptor system. Additionally, its oral bioavailability and ability to cross the blood-brain barrier enhance its utility in in vivo studies .
Properties
IUPAC Name |
(2R)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]pentanamide;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N7O3.C2HF3O2/c30-28(31)33-17-7-12-24(26(37)34-18-20-13-15-21(16-14-20)19-35-29(32)39)36-27(38)25(22-8-3-1-4-9-22)23-10-5-2-6-11-23;3-2(4,5)1(6)7/h1-6,8-11,13-16,24-25H,7,12,17-19H2,(H,34,37)(H,36,38)(H4,30,31,33)(H3,32,35,39);(H,6,7)/t24-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMCYYWIBYEOST-GJFSDDNBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)CNC(=O)N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)CNC(=O)N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36F3N7O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191868-14-1, 217977-06-5 | |
Record name | N-[(1R)-1-[[[[4-[[(Aminocarbonyl)amino]methyl]phenyl]methyl]amino]carbonyl]-4-[(aminoiminomethyl)amino]butyl]-α-phenylbenzeneacetamide 2,2,2-trifluoroacetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=191868-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BIBO-3304 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191868141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BIBO 3457 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217977065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BIBO-3304 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O35HK034KO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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